Antrocinnamomin C

Catalog No.
S13179024
CAS No.
888223-13-0
M.F
C14H14O4
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antrocinnamomin C

CAS Number

888223-13-0

Product Name

Antrocinnamomin C

IUPAC Name

3-(4-hydroxyphenyl)-4-(2-methylpropyl)furan-2,5-dione

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C14H14O4/c1-8(2)7-11-12(14(17)18-13(11)16)9-3-5-10(15)6-4-9/h3-6,8,15H,7H2,1-2H3

InChI Key

FJGYSGJBIYTUFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)O

Antrocinnamomin C is a member of phenols.
Antrocinnamomin C is a natural product found in Antrodia cinnamomea and Taiwanofungus camphoratus with data available.

Antrocinnamomin C is a phenolic compound primarily isolated from the medicinal fungus Antrodia cinnamomea, which is native to Taiwan. This compound has garnered attention due to its potential therapeutic properties and various biological activities. The chemical formula for Antrocinnamomin C is C14H14O4C_{14}H_{14}O_{4}, and it is recognized for its unique structural features that contribute to its bioactivity .

Overview - Chemistry LibreTexts" class="citation ml-xs inline" data-state="closed" href="https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Chemical_Reactions/Chemical_Reactions_Examples/Chemical_Reactions_Overview" rel="nofollow noopener" target="_blank"> .

Antrocinnamomin C exhibits significant biological activities, including:

  • Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Properties: Research indicates that Antrocinnamomin C may inhibit nitric oxide production in inflammatory pathways, suggesting potential use in treating inflammatory diseases .
  • Antiproliferative Effects: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent .

The synthesis of Antrocinnamomin C can be achieved through various methods:

  • Natural Extraction: The primary method involves extracting the compound from Antrodia cinnamomea using solvents such as methanol or ethanol followed by purification techniques like high-performance liquid chromatography (HPLC) .
  • Synthetic Approaches: There are also synthetic routes reported in literature that involve multi-step organic reactions, including aldol condensation and cyclization processes that yield Antrocinnamomin C from simpler precursors .

Antrocinnamomin C has several applications, particularly in the fields of pharmaceuticals and nutraceuticals:

  • Medicinal Use: Due to its antioxidant and anti-inflammatory properties, it is being explored as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders .
  • Functional Foods: The compound may be incorporated into dietary supplements due to its health benefits associated with oxidative stress reduction.

Recent studies utilizing molecular docking simulations have explored the interactions of Antrocinnamomin C with various biological targets. It was found to exhibit binding affinities toward proteins involved in cancer progression and inflammation. These studies enhance the understanding of its mechanism of action and potential therapeutic applications .

Antrocinnamomin C shares structural similarities with several other compounds derived from Antrodia cinnamomea and related fungi. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
AntrocinSimilar phenolic structureExhibits strong antiproliferative activity against breast cancer cells
Antrodin BContains similar functional groupsKnown for neuroprotective effects
Antrodin CSimilar backbone structureDemonstrates potent anti-inflammatory properties

Antrocinnamomin C is unique due to its specific arrangement of hydroxyl groups and its particular bioactivity profile, distinguishing it from these similar compounds.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

246.08920892 g/mol

Monoisotopic Mass

246.08920892 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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